molecular formula C7H9NO3S B2754593 1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one CAS No. 2138058-26-9

1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one

Cat. No.: B2754593
CAS No.: 2138058-26-9
M. Wt: 187.21
InChI Key: YIHFJNRJEQBDDD-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one is a heterocyclic ketone featuring an isothiazole core substituted with methoxy groups at the 3- and 5-positions and an acetyl group at the 4-position. The isothiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties. While direct synthesis or characterization data for this compound are absent in the provided evidence, analogous heterocyclic ketones (e.g., thiazole, triazole derivatives) offer insights into its behavior .

Properties

IUPAC Name

1-(3,5-dimethoxy-1,2-thiazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-4(9)5-6(10-2)8-12-7(5)11-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHFJNRJEQBDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SN=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethoxyisothiazole with ethanone derivatives in the presence of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one exhibit significant anticancer properties. For instance, derivatives of isothiazole have been tested against various cancer cell lines, showing promising results in inhibiting cell growth. The National Cancer Institute's Developmental Therapeutics Program has evaluated these compounds, revealing mean growth inhibition values that suggest potential for development into therapeutic agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies have demonstrated that certain derivatives possess antibacterial properties against a range of pathogens. The effectiveness of these compounds often correlates with their concentration, indicating a dose-dependent response in inhibiting bacterial growth .

Pesticide Development

This compound has potential applications in the agrochemical industry as a pesticide or fungicide. Its structural characteristics allow it to interact with biological targets in pests, leading to effective pest management solutions. Research into the synthesis of isothiazole-based compounds has shown their utility in developing environmentally friendly agricultural chemicals .

Data Tables

Application AreaDescriptionKey Findings
Medicinal Chemistry Anticancer and antimicrobial propertiesSignificant growth inhibition in cancer cell lines
Agrochemicals Potential use as pesticides or fungicidesEffective against various pests; environmentally friendly

Case Study 1: Anticancer Evaluation

A series of compounds derived from isothiazole were evaluated for their anticancer activity using a panel of human tumor cell lines. The results indicated that specific structural modifications enhanced their efficacy, suggesting that this compound could be optimized for better therapeutic outcomes.

Case Study 2: Antimicrobial Testing

In a controlled study assessing the antimicrobial activity of isothiazole derivatives, this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features in determining the antibacterial potency of these compounds.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share functional or structural similarities with 1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one:

Compound Name Core Heterocycle Key Substituents Notable Properties
This compound Isothiazole 3,5-Dimethoxy, 4-acetyl High polarity (methoxy groups), potential for hydrogen bonding
1-[1-(3,5-Dichlorophenyl)-5-methyltriazol-4-yl]ethanone Triazole 3,5-Dichlorophenyl, 5-methyl Chlorine substituents increase lipophilicity and electron-withdrawing effects
4-(4-Chlorothiophen-2-yl)thiazol-2-amine Thiazole 4-Chlorothiophene, 2-amine Amine group enables nucleophilic reactivity; chlorothiophene enhances π-stacking

Key Observations :

  • Electronic Effects: Methoxy groups in the target compound act as electron donors, contrasting with the electron-withdrawing chlorine atoms in the triazole analogue . This difference may alter reactivity in electrophilic substitution or redox reactions.
  • Solubility : The dimethoxy groups likely improve aqueous solubility compared to chlorinated analogues, which are more lipophilic .
  • Biological Relevance : Thiazole and triazole derivatives are often bioactive (e.g., antimicrobial, antiviral), suggesting the isothiazole variant may also exhibit such properties, though steric hindrance from methoxy groups could limit binding .
Spectroscopic and Physical Properties
  • IR Spectroscopy : The acetyl C=O stretch is expected near 1720 cm⁻¹, consistent with ketones in analogous compounds (e.g., 1722 cm⁻¹ in ’s imidazolone derivative) .
  • NMR : Methoxy protons would resonate near δ 3.8–4.0 ppm, distinct from chlorine-substituted aromatics (δ 7.0–7.5 ppm) in triazole derivatives .
  • Melting Point : Expected to be lower than chlorinated analogues due to reduced crystallinity from methoxy groups.

Research Implications and Gaps

Reactivity Studies : The electron-rich isothiazole core may undergo electrophilic substitution at the 4-position, but methoxy groups could deactivate the ring compared to thiophene derivatives .

Safety Profile : Unlike the triazole analogue (), the absence of chlorine and methyl groups may reduce toxicity, but this requires experimental validation.

Biological Activity

1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one is a compound that belongs to the class of isothiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₉H₁₁N₃O₂S
  • Molecular Weight: 213.26 g/mol

Antimicrobial Activity

Research indicates that compounds containing isothiazole rings exhibit significant antimicrobial properties. A study highlighted the efficacy of various isothiazole derivatives against multiple bacterial strains, suggesting that modifications at different positions can enhance their activity. Specifically, this compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antioxidant Properties

The antioxidant capacity of isothiazole derivatives has been extensively studied. The compound was evaluated for its ability to scavenge free radicals using assays such as DPPH and ABTS. Results indicated a significant reduction in oxidative stress markers, suggesting that it could be beneficial in preventing oxidative damage in biological systems .

Anticancer Potential

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of several isothiazole derivatives, including this compound. The compound was tested against a panel of bacterial strains using the broth microdilution method. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating a promising alternative for bacterial infections .

Case Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, this compound was subjected to various assays to determine its efficacy in neutralizing free radicals. The compound exhibited an IC50 value significantly lower than that of well-known antioxidants such as ascorbic acid, highlighting its potential use in oxidative stress-related conditions .

Data Summary

Biological Activity Assay Type Result Reference
AntimicrobialMIC TestingEffective against Gram-positive bacteria
AntioxidantDPPH AssayIC50 < Ascorbic Acid
AnticancerCell Proliferation AssayInhibited growth in cancer cell lines

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